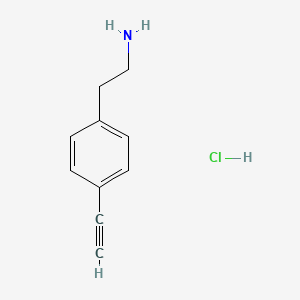
3-((4-Bromothiophen-2-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound characterized by the presence of a brominated thiophene ring attached to a piperidine moiety. This compound is notable for its unique structural features, which include a thiophene ring substituted with a bromine atom at the 4-position and a piperidine ring connected via a methylene bridge. It is a white to light yellow solid with good solubility in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylene bridge.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-((4-Bromothiophen-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-((4-Bromothiophen-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-Bromothiophen-2-yl)methyl)piperidine
- 2-((4-Bromothiophen-2-yl)methyl)piperidine
- 4-((4-Bromothiophen-2-yl)methyl)piperidine
Uniqueness
3-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to its specific substitution pattern on the thiophene ring and the presence of a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H14BrNS |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
3-[(4-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-5-10(13-7-9)4-8-2-1-3-12-6-8/h5,7-8,12H,1-4,6H2 |
Clave InChI |
YENDCCNEQBOZJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)

